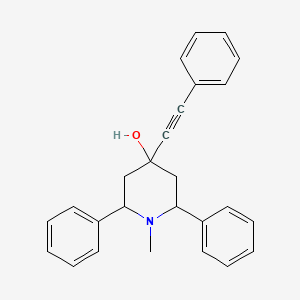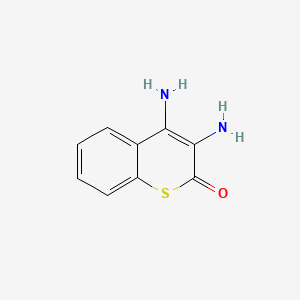
2-Bromo-4-methylpentanoyl chloride
Übersicht
Beschreibung
2-Bromo-4-methylpentanoyl chloride is an organic compound with the molecular formula C6H10BrClO and a molecular weight of 213.5 . It is supplied by American Elements in most volumes including bulk quantities .
Molecular Structure Analysis
The InChI code for 2-Bromo-4-methylpentanoyl chloride is1S/C6H10BrClO/c1-4(2)3-5(7)6(8)9/h4-5H,3H2,1-2H3 . This indicates the specific arrangement of atoms in the molecule.
Wissenschaftliche Forschungsanwendungen
Synthesis Applications
2-Bromo-4-methylpentanoyl chloride has been utilized in the synthesis of various organic compounds. For instance, its role in the acylation of 4-bromo- and 4-cyano-4′-ferrocenylbiphenyl, as reported by Makarov et al. (2004), demonstrates its utility in creating 1-acyl-1′-biphenylylferrocenes, a class of compounds with potential applications in organic chemistry and materials science (Makarov et al., 2004).
Chemical Reaction Studies
Research by Liu et al. (2009) on the solvolysis of tertiary bromoalkanes, including 2-bromo-4-methylpentane, provided insights into the reaction mechanisms and solvent participation in these processes. This research enhances understanding of the fundamental chemical properties and reactivity of bromoalkanes, which can be crucial in designing and optimizing various chemical syntheses (Liu et al., 2009).
Infrared Spectroscopy Analysis
Studies like those conducted by Crowder et al. (1980, 1983) provide valuable insights into the vibrational properties of compounds like 2-bromo-4-methylpentane, through infrared spectroscopy. These findings are essential for understanding the molecular structure and dynamics of such compounds, which can have implications in material science and molecular physics (Crowder et al., 1980); (Crowder & Jaiswal, 1983).
Kinetics and Mechanism Studies
Research on the kinetics and mechanism of reactions involving similar compounds, such as studies by Chuchani et al. (1990, 1993) on the elimination kinetics of secondary alkyl bromides in the gas phase, contributes to a deeper understanding ofthe reaction dynamics of bromoalkanes. These studies offer insights into the behavior of these compounds under various conditions, which is crucial for their application in synthetic chemistry (Chuchani et al., 1990).
Organometallic Chemistry
In organometallic chemistry, compounds like 2-bromo-4-methylpentanoyl chloride have been employed in the synthesis of complex molecules. For example, the synthesis of piloquinone, a metabolite of Streptomyces pilosus Ettlinger, involved the use of 2-bromo-6-hydroxytoluene, a related bromoalkane. This type of research demonstrates the applicability of bromoalkanes in the creation of biologically significant compounds (Cresp et al., 1974).
Spectroscopic and Structural Analysis
Spectroscopic and structural analysis of bromoalkanes, including compounds like 2-bromo-4-methylpentane, has been a focus of several studies. Research like that by Powles and Gutowsky (1953) on the proton magnetic resonance of the CH3 group in tetrasubstituted methanes provides fundamental insights into the structural and dynamic aspects of these molecules, which are essential for understanding their behavior in various chemical environments (Powles & Gutowsky, 1953).
Wirkmechanismus
Target of Action
2-Bromo-4-methylpentanoyl chloride primarily targets enzymes involved in biochemical synthesis pathways. Its role is often as an acylating agent, reacting with nucleophilic sites on proteins or other molecules to form covalent bonds .
Mode of Action
The compound interacts with its targets by acylating nucleophilic groups such as amines, thiols, or hydroxyls. This acylation can inhibit enzyme activity by modifying active sites or altering protein conformation, leading to changes in enzyme function and cellular processes .
Biochemical Pathways
2-Bromo-4-methylpentanoyl chloride affects pathways involving protein synthesis and modification. By acylating key enzymes, it can disrupt normal metabolic processes, leading to downstream effects such as altered protein function and cellular signaling .
Pharmacokinetics
The pharmacokinetics of 2-Bromo-4-methylpentanoyl chloride, including its absorption, distribution, metabolism, and excretion (ADME), are crucial for understanding its bioavailability. The compound is likely to be rapidly absorbed and distributed due to its small molecular size. Metabolism may involve hydrolysis and conjugation, while excretion is primarily through renal pathways .
Result of Action
At the molecular level, the action of 2-Bromo-4-methylpentanoyl chloride results in the inhibition of enzyme activity and disruption of normal cellular functions. This can lead to various cellular effects, including apoptosis or altered cell signaling, depending on the specific enzymes targeted .
Action Environment
Environmental factors such as pH, temperature, and the presence of other chemicals can influence the efficacy and stability of 2-Bromo-4-methylpentanoyl chloride. For instance, extreme pH levels or high temperatures may lead to the degradation of the compound, reducing its effectiveness .
: Information synthesized from general chemical and biochemical principles, as specific detailed studies on 2-Bromo-4-methylpentanoyl chloride are limited.
Eigenschaften
IUPAC Name |
2-bromo-4-methylpentanoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10BrClO/c1-4(2)3-5(7)6(8)9/h4-5H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQGRVWSONWFJJD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10BrClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40542838 | |
| Record name | 2-Bromo-4-methylpentanoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40542838 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.50 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-4-methylpentanoyl chloride | |
CAS RN |
59960-79-1 | |
| Record name | 2-Bromo-4-methylpentanoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40542838 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(5Z)-5-[1-(4-methylphenyl)ethylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B1658094.png)
![methyl (4Z)-1-ethyl-4-[(4-hydroxy-3-methoxyphenyl)methylidene]-2-methyl-5-oxopyrrole-3-carboxylate](/img/structure/B1658096.png)
![(4Z)-4-[hydroxy(phenyl)methylidene]-1-(3-methylphenyl)-5-(3-nitrophenyl)pyrrolidine-2,3-dione](/img/structure/B1658097.png)


![N-[4-bromo-2-(3,4,5-trimethoxybenzoyl)phenyl]-2-(4-methylphenoxy)acetamide](/img/structure/B1658101.png)



![(5Z)-5-[(3-ethoxy-4-prop-2-enoxyphenyl)methylidene]-1-(3-methylphenyl)-1,3-diazinane-2,4,6-trione](/img/structure/B1658108.png)



![(5Z)-5-[(3-hydroxyphenyl)methylidene]-1-(4-methoxyphenyl)-1,3-diazinane-2,4,6-trione](/img/structure/B1658115.png)